molecular formula C14H19Cl2NO2S B12184162 [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12184162
M. Wt: 336.3 g/mol
InChI Key: OWPVLYVOZVKXNW-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-methylphenyl)sulfonylamine is a complex organic compound characterized by the presence of dichloro, methyl, sulfonyl, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the dichloro-methylphenyl precursor. This precursor is then subjected to sulfonylation and subsequent amination reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-methylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4,5-Dichloro-2-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4,5-Dichloro-2-methylphenyl)sulfonylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include key signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dichloro-2-methylphenyl)sulfonylamine
  • (4,5-Dichloro-2-methylphenyl)sulfonylamine

Uniqueness

(4,5-Dichloro-2-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H19Cl2NO2S

Molecular Weight

336.3 g/mol

IUPAC Name

4,5-dichloro-2-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H19Cl2NO2S/c1-9-5-3-4-6-13(9)17-20(18,19)14-8-12(16)11(15)7-10(14)2/h7-9,13,17H,3-6H2,1-2H3

InChI Key

OWPVLYVOZVKXNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl

Origin of Product

United States

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